1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea
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Overview
Description
1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea is a synthetic organic compound with the molecular formula C₁₆H₁₄N₄OS. It is characterized by the presence of a benzoyl group, a methyl-substituted indazole ring, and a thiourea moiety.
Preparation Methods
The synthesis of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 6-methyl-1H-indazole-5-amine with benzoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
[ \text{6-methyl-1H-indazole-5-amine} + \text{benzoyl isothiocyanate} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acylating agents for substitution reactions .
Scientific Research Applications
1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea can be compared with other thiourea derivatives and indazole-containing compounds:
Thiourea Derivatives: Compounds like 1-phenyl-3-(6-methyl-1H-indazol-5-yl)thiourea share similar structural features but differ in their biological activity and chemical reactivity.
Indazole-Containing Compounds: Compounds such as 6-methyl-1H-indazole-5-carboxamide exhibit different pharmacological properties due to variations in their functional groups
Properties
IUPAC Name |
N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-7-14-12(9-17-20-14)8-13(10)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPWVVQWWUDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=S)NC(=O)C3=CC=CC=C3)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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